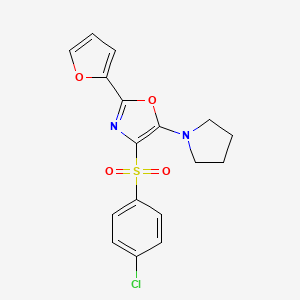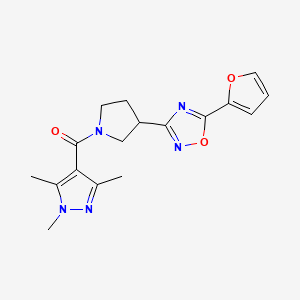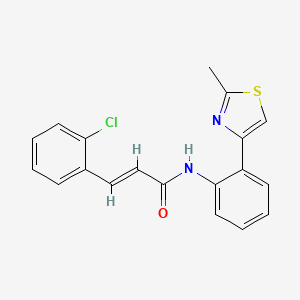
(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide, also known as CMYA-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study explored the corrosion inhibition properties of photo-cross-linkable polymers, which could include derivatives similar to "(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide". These polymers were found to significantly inhibit the corrosion of mild steel in hydrochloric acid medium, showcasing their potential as efficient corrosion inhibitors due to their spontaneous physicochemical adsorption onto metal surfaces (Baskar et al., 2014).
Polymer Chemistry and Materials Science
Research in polymer chemistry has led to the development of homopolymers and copolymers incorporating acrylamide units, demonstrating controlled polymerization and the potential for creating materials with specific mechanical, thermal, and solubility properties. For example, controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) produced polymers with narrow polydispersity and enhanced isotacticity, indicating the versatility of acrylamide derivatives in synthesizing polymers with tailored properties (H. Mori, K. Sutoh, & T. Endo, 2005).
Antimicrobial Applications
Another study synthesized acylthioureas and tested their interaction with bacterial cells, finding significant anti-pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that acrylamide derivatives could be developed into novel antimicrobial agents with antibiofilm properties, addressing the urgent need for new treatments against resistant bacterial strains (Carmen Limban et al., 2011).
Photovoltaic Applications
In the field of solar energy, novel organic sensitizers for solar cells have been engineered, incorporating acrylamide derivatives. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, underscoring the potential of acrylamide derivatives in improving the efficiency of photovoltaic devices (Sanghoon Kim et al., 2006).
Herbicidal Activity
Research into herbicidal activity has produced 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating that modifications to the acrylamide structure can yield compounds with effective herbicidal properties, potentially leading to the development of new herbicides (Qingmin Wang et al., 2004).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-13-21-18(12-24-13)15-7-3-5-9-17(15)22-19(23)11-10-14-6-2-4-8-16(14)20/h2-12H,1H3,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVGLXIDXCYMOQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


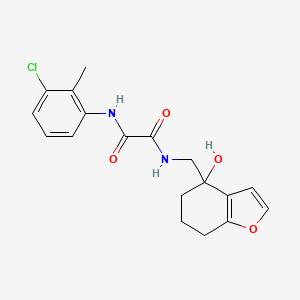
![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)


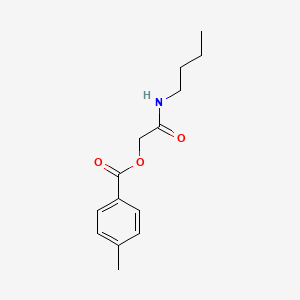
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)
